molecular formula C17H12BrClN2OS B2577145 5-bromo-2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034596-17-1

5-bromo-2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2577145
CAS No.: 2034596-17-1
M. Wt: 407.71
InChI Key: PVBLRCQBPDVLST-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a synthetic benzamide derivative designed for research and chemical discovery. This compound features a hybrid structure incorporating a 5-bromo-2-chlorobenzamide group linked to a (5-(thiophen-2-yl)pyridin-3-yl)methyl scaffold. The molecular architecture, which combines electron-rich heterocycles like pyridine and thiophene with halogenated aromatic systems, suggests potential for investigation in various biochemical pathways. Researchers may explore its utility as a key intermediate in the synthesis of more complex molecules or as a candidate for probing biological targets in high-throughput screening assays. The presence of both bromo and chloro substituents can offer reactive sites for further functionalization via cross-coupling reactions, making it a versatile building block in medicinal chemistry and drug development research. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-bromo-2-chloro-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN2OS/c18-13-3-4-15(19)14(7-13)17(22)21-9-11-6-12(10-20-8-11)16-2-1-5-23-16/h1-8,10H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBLRCQBPDVLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent reaction control is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms and heterocyclic rings can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s benzamide core and halogen substitutions can be compared to several structurally related molecules:

Compound Name Core Structure Substituents Key Features
Target Compound Benzamide 5-Br, 2-Cl, pyridinylmethyl-thiophene Hybrid heterocyclic architecture
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide (10a/10b) Sulfonamide 5-Br, 2-Cl, phenylethyl Chiral center, PI3Kα inhibition
5-Bromo-2-chloro-N-(5-quinolinyl)benzamide Benzamide 5-Br, 2-Cl, quinoline Extended aromatic system
N-Benzimidazol-1-yl methyl-benzamide derivatives (156–158) Benzimidazole o-Cl/Br, methyl-benzimidazole Analgesic/anti-inflammatory
5-Bromo-2-chloro-3-fluoropyridine Pyridine 5-Br, 2-Cl, 3-F Halogen-rich, potential kinase binding
  • Halogen Substitutions : Bromo and chloro groups at the ortho/meta positions (e.g., in the target compound and sulfonamide derivatives) are associated with enhanced bioactivity, likely due to improved hydrophobic interactions with target proteins .
  • For example, sulfonamide derivatives exhibit PI3Kα inhibition (IC50: 1.08–2.69 µM) , whereas benzimidazole analogs show anti-inflammatory effects .

Stereochemical Influences

The enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide (10a: R-isomer, 10b: S-isomer) demonstrate the critical role of stereochemistry, with the R-isomer showing 2.5-fold greater PI3Kα inhibition (IC50 = 1.08 µM vs. 2.69 µM) .

Pharmacological Targets and Mechanisms

  • PI3Kα Inhibition : Sulfonamide derivatives (e.g., 10a/10b) target PI3Kα, a key kinase in cancer signaling. Molecular docking studies reveal that the sulfonamide group and halogen substituents form critical hydrogen bonds and van der Waals interactions with the kinase active site .
  • Anti-Inflammatory/Analgesic Activity : Benzimidazole-based benzamides with ortho-chloro/bromo groups exhibit COX-2 inhibition, suggesting that the target compound’s halogenated benzene ring may confer similar properties if functionalized appropriately .

Tables

Table 1: Comparative Bioactivity of Halogenated Compounds

Compound Target/Activity IC50/EC50 Reference
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide (10a) PI3Kα inhibition 1.08 µM
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide (10b) PI3Kα inhibition 2.69 µM
N-Benzimidazol-1-yl methyl-benzamide (156–158) Analgesic/anti-inflammatory Not quantified

Table 2: Substituent Effects on Activity

Substituent Position/Type Observed Impact Example Compound
5-Bromo, 2-Chloro (benzene) Enhanced hydrophobic interactions Target compound, 10a/10b
Pyridinylmethyl-thiophene Potential kinase selectivity Target compound
Sulfonamide group PI3Kα binding 10a/10b

Biological Activity

5-Bromo-2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of bromine and chlorine halogens, a thiophene ring, and a pyridine moiety, which contribute to its unique chemical properties. The molecular formula is C18H16BrClN3OC_{18}H_{16}BrClN_{3}O, and it has a molecular weight of 432.72 g/mol. The compound's logP value is approximately 5.11, indicating significant lipophilicity, which may enhance its ability to penetrate biological membranes.

Property Value
Molecular FormulaC18H16BrClN3O
Molecular Weight432.72 g/mol
logP5.11
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Polar Surface Area32.88 Ų

The biological activity of 5-bromo-2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may function as an inhibitor of specific kinases involved in cancer proliferation and viral replication.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to reduced tumor growth in cancer models.
  • Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties, potentially through the inhibition of viral polymerases or other essential viral enzymes.

Anticancer Activity

In vitro studies have demonstrated that 5-bromo-2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide exhibits cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : The compound has shown IC50 values ranging from 10 μM to 25 μM against breast cancer and leukemia cell lines, indicating moderate potency.

Antiviral Activity

Research on similar benzamide derivatives suggests that they can inhibit viral replication. For example, compounds with halogen substitutions have been reported to reduce the activity of viral RNA polymerases significantly:

Compound IC50 (μM) Target
5-bromo-2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide15Viral RNA polymerase
Other related compounds20 - 30Various viral targets

Study on Anticancer Properties

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various benzamide derivatives, including our compound of interest. The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity in vitro against MCF-7 (breast cancer) cells compared to their non-halogenated counterparts.

Study on Antiviral Efficacy

Another research article focused on the antiviral efficacy of heterocyclic compounds against HCV (Hepatitis C Virus). The study highlighted that compounds similar in structure to 5-bromo-2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide demonstrated significant inhibition of HCV replication in cell culture models.

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